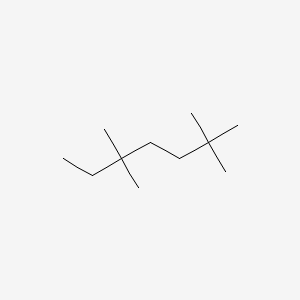

2,2,5,5-Tetramethylheptane

Description

Structure

3D Structure

Properties

CAS No. |

61868-47-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,5,5-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-11(5,6)9-8-10(2,3)4/h7-9H2,1-6H3 |

InChI Key |

VQJNSRPWQMPDDO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Synthesis of 2,2,5,5-Tetramethylheptane and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,2,5,5-tetramethylheptane and its isomers. Due to the highly branched nature of these alkanes, their synthesis presents unique challenges, primarily related to steric hindrance. This document explores potential synthetic routes, including Grignard reagent coupling and Wurtz reactions, supported by detailed experimental protocols where available in the literature. It also presents a summary of physical and spectroscopic data to aid in the characterization of these compounds.

Introduction to this compound and its Isomers

This compound is a highly branched acyclic alkane with the chemical formula C₁₁H₂₄.[1][2][3][4][5] Its structure, characterized by two quaternary carbon centers, results in specific physical properties and spectroscopic signatures. The study of such molecules is relevant in understanding structure-property relationships in hydrocarbons and as potential reference compounds in analytical chemistry. Undecane (C₁₁H₂₄) has 159 structural isomers, each with unique physical and chemical properties.[6] This guide will focus on the synthesis of this compound and touch upon general strategies applicable to its isomers.

Synthetic Strategies

The construction of the carbon skeleton of highly branched alkanes like this compound requires the formation of carbon-carbon bonds, often hindered by bulky alkyl groups. The two primary historical methods for such couplings are the Grignard reaction and the Wurtz reaction.

Grignard Reagent Coupling

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[7][8] For the synthesis of this compound, a plausible route involves the coupling of a tert-butyl Grignard reagent with a suitable dihaloalkane.

A potential synthetic pathway is the reaction of two equivalents of tert-butylmagnesium chloride with 1,3-dichloropropane.

Logical Relationship of the Grignard Synthesis Pathway

Caption: Grignard synthesis of this compound.

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of tert-butyl chloride in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish solution is the tert-butylmagnesium chloride reagent and can be used in the subsequent coupling step.

Quantitative Data (Typical for Grignard Reagent Formation):

| Parameter | Value |

|---|---|

| Molar Ratio (Mg:tert-Butyl Chloride) | 1.2 : 1 |

| Solvent | Anhydrous Diethyl Ether or THF |

| Initiation | Iodine crystal |

| Reaction Time | 1-2 hours |

| Expected Yield | 70-90% (titration) |

Materials:

-

tert-Butylmagnesium chloride solution (prepared as above)

-

1,3-Dichloropropane

-

Anhydrous diethyl ether or THF

Procedure:

-

Cool the prepared tert-butylmagnesium chloride solution in an ice bath.

-

Slowly add a solution of 1,3-dichloropropane in anhydrous ether to the Grignard reagent with vigorous stirring. A 2:1 molar ratio of Grignard reagent to dihaloalkane should be used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation. The crude product can be purified by fractional distillation under reduced pressure.

Expected Quantitative Data (Estimated):

| Parameter | Value |

|---|---|

| Molar Ratio (Grignard:1,3-Dichloropropane) | 2.1 : 1 |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Purification | Fractional Distillation |

| Expected Yield | Low to moderate (due to side reactions) |

Note: The yield of this reaction is expected to be modest due to competing elimination reactions and the formation of byproducts from the reaction of the Grignard reagent with the solvent.

Wurtz Reaction

The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in the presence of a dry ether to form a higher alkane.[10][11][12] This method is generally less efficient than Grignard reactions for the synthesis of unsymmetrical alkanes and can be plagued by side reactions, especially with tertiary alkyl halides.[10] However, for the synthesis of a symmetrical alkane from a single type of alkyl halide, it can be a viable, albeit often low-yielding, option.

A potential Wurtz reaction for an isomer, 2,2,5,5-tetramethylhexane, would involve the coupling of two molecules of neopentyl chloride.

Logical Relationship of the Wurtz Reaction Pathway

Caption: Wurtz synthesis of 2,2,5,5-tetramethylhexane.

Materials:

-

Neopentyl chloride

-

Sodium metal (finely dispersed)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, place finely dispersed sodium metal in anhydrous diethyl ether under a nitrogen atmosphere.

-

Slowly add neopentyl chloride to the stirred suspension. The reaction is often exothermic and may require cooling to control the rate.

-

After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.

-

After cooling, cautiously quench the unreacted sodium by the slow addition of ethanol.

-

Add water to dissolve the sodium salts.

-

Separate the ether layer, wash with water, and dry over a suitable drying agent.

-

Purify the product by fractional distillation.

Quantitative Data (Typical for Wurtz Reactions):

| Parameter | Value |

|---|---|

| Reactants | Alkyl Halide, Sodium Metal |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | Several hours |

| Yield | Generally low, especially with hindered halides |

Note: The Wurtz reaction with tertiary halides is prone to elimination side reactions, leading to the formation of alkenes and a significant reduction in the yield of the desired alkane.

Synthesis of Isomers

The general synthetic strategies outlined above can be adapted for the synthesis of other isomers of this compound. The choice of starting materials would be dictated by the desired substitution pattern on the heptane backbone. For example, the synthesis of 2,2,4,4-tetramethylpentane has been reported via the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[1][13]

Characterization Data

Accurate characterization of the synthesized compounds is crucial. The following table summarizes key physical and expected spectroscopic data for this compound.

Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₄ | [1][2][3][4][5] |

| Molecular Weight | 156.31 g/mol | [1][2][3][4][5] |

| CAS Number | 61868-47-1 | [2][3][4][5] |

| Boiling Point | ~170-172 °C (Predicted) | |

| ¹H NMR (Predicted) | Multiple signals in the 0.8-1.5 ppm range. Expect singlets for the methyl groups and multiplets for the methylene protons. | |

| ¹³C NMR (Predicted) | Signals for quaternary carbons, methyl carbons, and methylene carbons. Quaternary carbons would appear downfield. |

| Mass Spectrum (EI) | Molecular ion (m/z 156) may be weak or absent. Prominent fragment ions corresponding to the loss of alkyl groups, particularly a tert-butyl group (m/z 57), are expected. |[14][15][16] |

Conclusion

The synthesis of this compound and its isomers remains a challenging endeavor due to the steric hindrance associated with their highly branched structures. While classical methods like the Grignard and Wurtz reactions provide theoretical pathways, they are often associated with low yields and the formation of significant byproducts. Modern cross-coupling reactions, though not detailed here, may offer more efficient alternatives. The data and protocols presented in this guide provide a solid foundation for researchers and scientists aiming to synthesize and characterize these complex alkanes. Further optimization and exploration of alternative synthetic routes are encouraged to improve the efficiency and accessibility of these compounds for advanced applications.

References

- 1. The Preparation of 2, 2, 4, 4-Tetramethylpentane - UNT Digital Library [digital.library.unt.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C11H24 | CID 143849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Undecane - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. jk-sci.com [jk-sci.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2,2,5,5-Tetramethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,2,5,5-tetramethylheptane, a saturated acyclic alkane. Due to the absence of publicly available experimental spectra in prominent databases such as the Spectral Database for Organic Compounds (SDBS), this guide presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and general spectroscopic principles for alkanes.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.8-0.9 | Triplet | 3H | -CH₂CH₃ (C7) |

| ~1.2-1.3 | Singlet | 12H | -C(CH₃ )₂ (C2 & C5) |

| ~1.3-1.4 | Quartet | 2H | -CH₂ CH₃ (C6) |

| ~1.5-1.6 | Singlet | 4H | -CCH₂ CH₂C- (C3 & C4) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~8-10 | Primary (CH₃) | C7 |

| ~28-32 | Primary (CH₃) | C1 & C2-CH₃'s, C5-CH₃'s |

| ~30-35 | Quaternary | C2 & C5 |

| ~35-40 | Secondary (CH₂) | C6 |

| ~48-52 | Secondary (CH₂) | C3 & C4 |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-2960 | C-H stretch (alkane) | Strong |

| 1450-1470 | C-H bend (methylene) | Medium |

| 1365-1385 | C-H bend (methyl) | Medium |

| ~720 | C-C skeletal vibrations | Weak |

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

| 156 | [C₁₁H₂₄]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₁₀H₂₁]⁺ | Loss of a methyl radical (•CH₃) |

| 99 | [C₇H₁₅]⁺ | Cleavage at C2-C3 or C4-C5 |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 |

| 71 | [C₅H₁₁]⁺ | Cleavage leading to a t-pentyl cation |

| 57 | [C₄H₉]⁺ | t-butyl cation, likely the base peak |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a simple alkane, a relatively short relaxation delay and a small number of scans are usually sufficient.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC-MS allows for the separation of the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron to form a molecular ion (M⁺•) and induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of spectroscopic techniques for structural analysis.

In-Depth Technical Guide on the Thermochemical Data of 2,2,2,5,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethylheptane is a highly branched alkane of interest in various fields, including fuel science and as a reference compound in analytical chemistry. A thorough understanding of its thermochemical properties is essential for modeling its behavior in chemical processes, such as combustion, and for predicting its physical properties. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental and computational methodologies used for their determination, and presents logical workflows for data acquisition.

Data Presentation

The following tables summarize the key thermochemical properties of this compound.

Table 1: Standard Molar Enthalpies at 298.15 K

| Property | Symbol | Phase | Value (kJ/mol) | Method | Reference |

| Enthalpy of Combustion | ΔcH° | Liquid | -7407.4 | Bomb Calorimetry | Shtekher, Skuratov, et al., 1959[1] |

| Enthalpy of Formation | ΔfH° | Liquid | -351 | Calculated from ΔcH° | NIST[1] |

Table 2: Estimated Thermochemical Properties at 298.15 K

| Property | Symbol | Phase | Estimated Value | Method |

| Standard Molar Entropy | S° | Liquid | Value not found | Group Additivity |

| Molar Heat Capacity (Cp) | Cp | Liquid | Value not found | Group Additivity |

| Standard Molar Entropy | S° | Ideal Gas | Value not found | Group Additivity |

| Molar Heat Capacity (Cp) | Cp | Ideal Gas | Value not found | Group Additivity |

Experimental and Computational Protocols

Experimental Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined using bomb calorimetry.[1]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity liquid this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The bomb is placed in a well-insulated container (calorimeter) filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

-

Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat of combustion is calculated using the following formula:

qcombustion = - (Ccalorimeter * ΔT)

where:

-

qcombustion is the heat of combustion.

-

Ccalorimeter is the heat capacity of the calorimeter system, determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid).

-

ΔT is the measured temperature change.

-

-

Corrections: Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using computational methods. Group additivity methods, pioneered by Benson, are a common approach for estimating the thermochemical properties of organic molecules.

Methodology: Group Additivity

The group additivity method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups. Each group's contribution is a empirically derived value based on experimental data from a large set of related compounds.

For an alkane like this compound, the molecule is dissected into its constituent groups. The structure of this compound (C(CH₃)₃CH₂CH₂C(CH₃)₂CH₂CH₃) consists of the following groups:

-

Two quaternary carbon atoms: C-(C)₄

-

One secondary carbon atom: C-(C)₂(H)₂

-

Six primary carbon atoms in methyl groups: C-(C)(H)₃

-

One primary carbon atom in an ethyl group: C-(C)(H)₃

-

One secondary carbon atom in an ethyl group: C-(C)₂(H)₂

The enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) can be estimated by summing the established values for these groups. Corrections for steric interactions, such as gauche interactions, may also be applied to improve accuracy.

Mandatory Visualizations

Caption: Relationship between experimental enthalpy of combustion and calculated enthalpy of formation.

Caption: General workflow for determining thermochemical data.

References

Boiling point and vapor pressure of 2,2,5,5-Tetramethylheptane

An In-depth Technical Guide on the Boiling Point and Vapor Pressure of 2,2,5,5-Tetramethylheptane

Executive Summary

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of this compound, a branched alkane of interest to researchers, scientists, and professionals in drug development. This document collates available quantitative data, details the standard experimental methodologies for determining these physicochemical properties, and presents logical workflows through diagrams. A notable limitation in the current body of public knowledge is the scarcity of experimental vapor pressure data for this specific compound across a temperature range; the available value is a computational prediction.

Quantitative Data

The physical properties of this compound are influenced by its highly branched structure, which affects intermolecular forces and, consequently, its boiling point and volatility.

Table 1: Physicochemical Data for this compound

| Property | Value | Conditions |

| Boiling Point | 167.1 °C | At 760 mmHg |

| Vapor Pressure | 2.3 ± 0.1 mmHg | At 25 °C (Predicted) |

Experimental Protocols

The determination of the boiling point and vapor pressure of organic compounds like this compound relies on precise and well-established laboratory techniques. The following sections provide detailed methodologies for these key experiments.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

This is a highly accurate method for determining the boiling point at a controlled pressure.

-

Principle: The boiling temperature of a liquid is measured at a precisely controlled pressure.

-

Apparatus: An ebulliometer, typically consisting of a boiling flask, a Cottrell pump to spray the boiling liquid over the thermometer bulb (ensuring temperature equilibrium between the liquid and vapor phases), a condenser, a manostat for pressure control, and a calibrated temperature sensor (e.g., a platinum resistance thermometer).

-

Procedure:

-

The sample of this compound is placed in the ebulliometer.

-

The system pressure is set and maintained by the manostat. For the normal boiling point, this is set to 760 mmHg.

-

The liquid is heated to a gentle boil. The Cottrell pump ensures that the thermometer is bathed in an equilibrium mixture of liquid and vapor.

-

The temperature is recorded when it remains constant, indicating that a stable equilibrium has been reached. This temperature is the boiling point at the set pressure.

-

A common micro-method for determining the boiling point.

-

Principle: The temperature at which the vapor pressure of a small sample of liquid equals the atmospheric pressure is observed.

-

Apparatus: A Thiele tube, heating oil, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of this compound are placed in the fusion tube.

-

The sealed capillary tube is placed inside the fusion tube with its open end downwards.

-

The fusion tube is attached to the thermometer, and the assembly is immersed in the Thiele tube filled with heating oil.

-

The Thiele tube is heated gently. Initially, a slow stream of bubbles emerges from the capillary tube as the trapped air expands.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

-

Vapor Pressure Determination

Vapor pressure is a critical measure of a substance's volatility.

This method directly measures the equilibrium vapor pressure of a substance in a closed system.

-

Principle: A degassed sample is allowed to reach thermal equilibrium in a closed, evacuated container, and the resulting pressure is measured.

-

Apparatus: A thermostatted sample cell connected to a high-vacuum line, a pressure transducer (e.g., a capacitance manometer), and a temperature measurement system.

-

Procedure:

-

The sample of this compound is introduced into the sample cell.

-

The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several "freeze-pump-thaw" cycles, where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases.

-

The sample cell is brought to the desired temperature and allowed to equilibrate.

-

The pressure measured by the transducer at equilibrium is the vapor pressure of the sample at that temperature.

-

This process is repeated at various temperatures to generate a vapor pressure curve.

-

This is a dynamic method suitable for substances with low volatility.

-

Principle: A known volume of an inert gas is passed slowly through or over the sample at a constant temperature, becoming saturated with the substance's vapor. The amount of vaporized substance is then determined, and from this, the vapor pressure is calculated.

-

Apparatus: A temperature-controlled saturator cell containing the sample, a carrier gas supply with a precision flow controller, and a trapping system (e.g., a cold trap or an analytical instrument like a gas chromatograph).

-

Procedure:

-

The sample of this compound is placed in the saturator cell and brought to the desired temperature.

-

A controlled, slow flow of an inert carrier gas (e.g., nitrogen or helium) is passed through the saturator. The flow rate is slow enough to ensure the gas becomes fully saturated with the sample's vapor.

-

The gas stream exiting the saturator is passed through a trap to collect the vaporized sample.

-

The quantity of the collected sample is measured (e.g., by weighing the trap before and after or by analytical quantification).

-

The vapor pressure is calculated using the ideal gas law, based on the amount of substance vaporized and the total volume of the carrier gas passed through the system.

-

Mandatory Visualizations

Logical Relationship of Vapor Pressure and Boiling Point

Caption: The relationship between temperature, vapor pressure, and the boiling point.

Experimental Workflow for Boiling Point Determination (Ebulliometry)

Caption: Workflow for the ebulliometric determination of boiling point.

Solubility of 2,2,5,5-Tetramethylheptane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,2,5,5-tetramethylheptane, a branched alkane, in various organic solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this document provides a comprehensive overview based on the known solubility principles of alkanes with similar structures. It includes a discussion of the theoretical basis for alkane solubility, qualitative solubility expectations in different solvent classes, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers working with this compound and similar nonpolar compounds, providing the foundational knowledge needed to select appropriate solvents and design solubility studies.

Introduction

This compound (isomeric C11H24) is a highly branched aliphatic hydrocarbon. Its molecular structure, characterized by the absence of a dipole moment, dictates its solubility behavior. As a nonpolar compound, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents.[1][2][3] Understanding the solubility of such compounds is critical in various applications, including chemical synthesis, formulation development, and extraction processes.

Theoretical Framework of Alkane Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the individual solute and solvent.

The enthalpy of solution (ΔH) for alkanes in organic solvents involves the energy required to overcome the van der Waals forces between the alkane molecules and between the solvent molecules, and the energy released upon the formation of new van der Waals forces between the alkane and solvent molecules. In nonpolar solvents, these energy changes are often comparable, leading to a small enthalpy of solution.[1][2]

The entropy of solution (ΔS) is generally positive due to the increased randomness of the system as the solute molecules disperse in the solvent. This positive entropy change is a significant driving force for the dissolution of alkanes in organic solvents.

Expected Solubility of this compound

Based on the principles of alkane solubility, the expected solubility of this compound in various classes of organic solvents is summarized below. It is important to note that these are qualitative predictions and experimental verification is necessary for precise quantitative data.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Solvents | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; similar nonpolar nature results in favorable van der Waals interactions.[1][2][3] |

| Nonpolar Aromatic Solvents | Toluene, Benzene, Xylene | High | Generally good solvents for alkanes due to their nonpolar character. |

| Slightly Polar Solvents | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The nonpolar alkyl chains of these solvents can interact favorably with the alkane. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | The strong dipole-dipole interactions between the solvent molecules are not overcome by the weak van der Waals forces with the nonpolar alkane. |

| Polar Protic Solvents | Water, Methanol, Ethanol | Very Low / Insoluble | The strong hydrogen bonding network of the solvent cannot be disrupted by the nonpolar alkane for dissolution to occur.[1][2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline common methods for determining the solubility of a liquid or solid hydrocarbon in an organic solvent.

Gravimetric Method (for solid or liquid solutes)

This method involves preparing a saturated solution at a specific temperature and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Syringe filters (if necessary for clarity)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a known mass of the organic solvent in a sealed glass vial.

-

Place the vial in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved solute to settle.

-

Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-weighed syringe. If the solution is not perfectly clear, a syringe filter can be used.

-

Transfer the saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of the solute.

-

Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the solute residue.

-

The mass of the dissolved solute is the final mass minus the initial mass of the container.

-

Calculate the solubility in grams of solute per 100 grams of solvent.

Spectroscopic Method (requires a chromophore or derivatization)

This method is more suitable for solutes that absorb light at a specific wavelength. Since alkanes do not have a chromophore, this method would require derivatization or the use of a tracer. A more direct method for hydrocarbons is Gas Chromatography (GC).

Gas Chromatography (GC) Method

This is a highly sensitive method for determining the concentration of volatile and semi-volatile compounds in a solution.

Materials:

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate GC column

-

Standard solutions of this compound in the solvent of interest at known concentrations

-

Saturated solution prepared as in the gravimetric method.

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Develop a GC method (injection volume, temperature program, carrier gas flow rate) that provides good separation and a linear response for the standard solutions.

-

Generate a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

Take a sample of the supernatant, dilute it with a known amount of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by GC.

-

Use the peak area from the GC analysis and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a strong predictive understanding can be derived from the general principles of alkane chemistry. This highly branched, nonpolar hydrocarbon is expected to be highly soluble in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. Researchers are encouraged to perform their own solubility tests to obtain the quantitative data necessary for their specific applications.

References

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (C11H24) is an acyclic alkane with 159 structural isomers.[1][2][3] As nonpolar hydrocarbons, the isomers of undecane exhibit a range of physicochemical properties that are primarily dictated by the degree and nature of their branching. While generally considered to be of low biological reactivity, their properties as solvents and components of complex hydrocarbon mixtures are of significant interest in various industrial and research applications. This guide provides a comprehensive overview of the known properties of a selection of undecane isomers, detailed experimental protocols for their characterization, and a logical workflow for these experimental procedures.

Physicochemical Properties of Undecane Isomers

The structural variations among the isomers of undecane lead to significant differences in their physical properties. Generally, increased branching disrupts the intermolecular van der Waals forces, resulting in lower boiling and melting points compared to the linear n-undecane. Molecular symmetry also plays a role, with more symmetrical isomers often exhibiting higher melting points.

Quantitative Data Summary

The following tables summarize the available quantitative data for n-undecane and a selection of its branched isomers.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 4,4-Dimethylnonane | 17302-18-0 | 182 | - | 0.747 |

| 2,3,4-Trimethyloctane | 62016-31-3 | 180 | -57.06 (est.) | 0.7536 |

| 3-Ethylnonane | 17302-11-3 | 188 | -57.06 (est.) | 0.7456 |

| 3,3-Diethylheptane | - | 186.7 | - | 0.7703 |

Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid undecane isomer is placed in a test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated in a controlled manner, for instance, using a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded.

-

Melting Point Range: The recorded temperature range is reported as the melting point.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

Pycnometer Calibration: A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. The volume of the pycnometer can then be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same specific temperature.

-

Weighing: The pycnometer containing the sample is weighed.

-

Calculation: The mass of the undecane isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Logical Workflow

The following diagram illustrates a typical workflow for the characterization of an unknown undecane isomer.

Caption: Experimental workflow for isomer characterization.

Signaling Pathways and Biological Activity

As simple alkanes, undecane and its isomers are not known to be involved in specific biological signaling pathways. Their primary biological relevance in the context of drug development is as excipients, solvents, or components of delivery systems, where their physicochemical properties such as solubility and lipophilicity are of importance. Their low reactivity means they are generally considered biologically inert.

Conclusion

The 159 isomers of undecane represent a diverse set of structures with a corresponding range of physical properties. Understanding these properties is crucial for their application in various scientific and industrial fields. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these compounds. While a comprehensive dataset for all isomers is not currently available, the provided data for a selection of isomers illustrates the fundamental structure-property relationships that govern this class of molecules.

References

A Comprehensive Analysis of Branched vs. Straight-Chain Alkanes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties and biological relevance of straight-chain and branched alkanes, tailored for professionals in scientific research and pharmaceutical development.

This technical guide provides a detailed comparison of the core properties of branched and straight-chain alkanes. A thorough understanding of these differences is fundamental in various scientific disciplines and holds particular significance in the field of drug development, where the structure of alkyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents visual representations of core concepts to facilitate a deeper understanding.

Core Physicochemical Properties: A Comparative Overview

The structural isomerism between straight-chain and branched alkanes gives rise to distinct physical and chemical properties. These differences primarily stem from variations in intermolecular forces, molecular surface area, and the efficiency of molecular packing.

Physical Properties

The physical state and bulk properties of alkanes are dictated by the strength of van der Waals forces, which are influenced by the molecule's surface area and ability to pack closely with its neighbors.

Boiling Point: Straight-chain alkanes exhibit higher boiling points than their branched isomers.[1][2][3][4][5][6] This is attributed to the larger surface area of linear molecules, which allows for more significant intermolecular London dispersion forces that must be overcome to transition into the gaseous phase.[1][3][4][5] As branching increases, the molecule becomes more compact and spherical, reducing the surface area available for intermolecular contact and consequently lowering the boiling point.[1][3][6][7]

Melting Point: The trend for melting points is less straightforward and is significantly influenced by the efficiency of crystal lattice packing.[1][8] While linear alkanes can pack together relatively well, highly symmetrical branched isomers can sometimes pack more efficiently into a crystal lattice than their less symmetrical or linear counterparts, resulting in higher melting points.[1][9] For instance, the highly symmetrical 2,2,3,3-tetramethylbutane has a much higher melting point than the straight-chain n-octane.[9]

Density: Straight-chain alkanes are generally denser than their branched isomers.[10] The more regular shape of linear alkanes allows for more efficient packing in the liquid state, resulting in a greater mass per unit volume.[10]

Viscosity: For smaller alkanes, viscosity tends to decrease with increased branching.[11][12] The more compact, spherical shape of branched alkanes offers less resistance to flow compared to the more easily entangled longer, straight chains.[11][13] However, this trend can be more complex for larger alkanes where molecular entanglement plays a more significant role.[13]

Chemical Properties

Stability: Branched alkanes are thermodynamically more stable than their straight-chain isomers.[2][14][15][16][17] This increased stability is attributed to a combination of factors, including electronic effects and a more compact molecular structure which leads to a lowering of the overall energy state.[15][16] The stability of alkanes is often determined by comparing their heats of combustion; more stable isomers release less energy upon combustion.[14]

Reactivity: While alkanes are generally unreactive, the reactivity of C-H bonds can differ based on their position. Tertiary C-H bonds, found in branched alkanes, are more reactive towards radical substitution than secondary or primary C-H bonds found in straight-chain alkanes.[18] This is due to the greater stability of the resulting tertiary free radical intermediate.[18]

Data Presentation: Physical Properties of Alkane Isomers

The following tables summarize the key physical properties of the isomers of hexane, heptane, and octane to provide a clear, quantitative comparison.

Table 1: Physical Properties of Hexane Isomers (C₆H₁₄)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) |

| n-Hexane | 68.7 | -95.3 | 0.659 | 0.31 |

| 2-Methylpentane | 60.3 | -153.7 | 0.653 | 0.30 |

| 3-Methylpentane | 63.3 | -118 | 0.664 | 0.32 |

| 2,2-Dimethylbutane | 49.7 | -99.9 | 0.649 | 0.29 |

| 2,3-Dimethylbutane | 58.0 | -128.5 | 0.662 | 0.33 |

Sources:[13][14][19][20][21][22][23]

Table 2: Physical Properties of Heptane Isomers (C₇H₁₆)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) |

| n-Heptane | 98.4 | -90.6 | 0.684 | 0.42 |

| 2-Methylhexane | 90.0 | -118.3 | 0.679 | 0.39 |

| 3-Methylhexane | 92.0 | -119.5 | 0.687 | 0.41 |

| 2,2-Dimethylpentane | 79.2 | -123.8 | 0.674 | 0.37 |

| 2,3-Dimethylpentane | 89.8 | -134.6 | 0.695 | 0.43 |

| 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 | 0.38 |

| 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 | 0.45 |

| 3-Ethylpentane | 93.5 | -118.6 | 0.698 | 0.44 |

| 2,2,3-Trimethylbutane | 80.9 | -25.0 | 0.690 | 0.46 |

Table 3: Physical Properties of Octane Isomers (C₈H₁₈)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP at 20°C) |

| n-Octane | 125.7 | -56.8 | 0.703 | 0.542 |

| 2-Methylheptane | 117.6 | -109.0 | 0.698 | 0.499 |

| 3-Methylheptane | 118.9 | -120.5 | 0.706 | 0.510 |

| 4-Methylheptane | 117.7 | -121.2 | 0.704 | 0.504 |

| 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 | 0.464 |

| 2,3-Dimethylhexane | 115.6 | - | 0.712 | 0.527 |

| 2,4-Dimethylhexane | 109.4 | -119.1 | 0.700 | 0.484 |

| 2,5-Dimethylhexane | 109.1 | -90.2 | 0.694 | 0.473 |

| 3,3-Dimethylhexane | 112.0 | -125.8 | 0.709 | 0.500 |

| 3,4-Dimethylhexane | 117.7 | - | 0.719 | 0.540 |

| 3-Ethylhexane | 118.6 | -119.0 | 0.714 | 0.520 |

| 2,2,3-Trimethylpentane | 109.8 | -112.2 | 0.716 | 0.510 |

| 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692 | 0.503 |

| 2,3,3-Trimethylpentane | 114.7 | -100.7 | 0.726 | 0.580 |

| 2,3,4-Trimethylpentane | 113.5 | -109.6 | 0.719 | 0.530 |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.700 | - |

Experimental Protocols

Accurate determination of the physicochemical properties of alkanes is essential for their characterization and application. The following section details the standard methodologies for measuring boiling point, density, and viscosity, with references to the relevant ASTM International standards.

Determination of Boiling Point (ASTM D86)

This method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[2][5]

Methodology:

-

Apparatus: A distillation flask, condenser, cooling bath, flask heater, and a temperature measuring device are required.

-

Sample Preparation: A 100 mL sample of the alkane is measured into the distillation flask.

-

Distillation: The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).

-

Data Collection: The vapor temperature is recorded as the volume of condensate collected in a receiving cylinder increases.

-

Final Boiling Point (FBP): The maximum temperature recorded during the test is the final boiling point.

Determination of Density (ASTM D1298)

This method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer.[8][12]

Methodology:

-

Apparatus: A hydrometer, a hydrometer cylinder, and a thermometer are required.

-

Sample Preparation: The sample is brought to a specified temperature, and air bubbles are removed.

-

Measurement: The hydrometer is gently lowered into the sample in the hydrometer cylinder. The temperature of the sample is recorded.

-

Reading: Once the hydrometer has settled, the reading at the principal surface of the liquid is taken.

-

Correction: The observed hydrometer reading is corrected to the reference temperature (usually 15°C or 60°F) using standard petroleum measurement tables.

Determination of Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][7][15][16][18]

Methodology:

-

Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, a timing device, and a thermometer are required.

-

Sample Preparation: The sample is filtered to remove any solid particles and charged into the viscometer.

-

Temperature Equilibration: The viscometer is placed in the constant-temperature bath until the sample reaches the test temperature.

-

Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[1][15][16]

Visualization of Core Concepts

The following diagrams, generated using the DOT language, illustrate key relationships between the structure and properties of alkanes.

Relevance in Drug Development

The seemingly simple structural variation between straight-chain and branched alkanes has profound implications in the design and development of pharmaceuticals. Alkyl chains are ubiquitous in drug molecules and their topology can significantly impact metabolism, receptor binding, and overall pharmacokinetic and pharmacodynamic profiles.

Metabolism by Cytochrome P450 Enzymes

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs.[24] These enzymes often catalyze the oxidation of alkyl groups, a critical step in drug clearance. The rate and regioselectivity of this metabolism can be influenced by the structure of the alkyl chain. For example, the presence of tertiary carbons in branched alkanes can provide sites for more rapid hydroxylation compared to the primary and secondary carbons in straight-chain alkanes, due to the increased stability of the intermediate radical. This can lead to faster clearance and a shorter half-life for drugs containing branched alkyl moieties.

References

- 1. scienceforecastoa.com [scienceforecastoa.com]

- 2. Optimization of linear and branched alkane interactions with water to simulate hydrophobic hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Viscosity [macro.lsu.edu]

- 8. Supramolecular docking structure determination of alkyl-bearing molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. datapdf.com [datapdf.com]

- 11. Hydrocarbon - Wikipedia [en.wikipedia.org]

- 12. Cytochrome P-450 oxidation of alkanes originating as scission products during lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Viscosity of Hexane – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 14. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hexane Properties - CORECHEM Inc. [corecheminc.com]

- 17. cnfusers.cornell.edu [cnfusers.cornell.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Alkane - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. nist.gov [nist.gov]

- 23. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Reactivity of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of highly branched alkanes. It delves into the structural nuances that dictate their chemical behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Unique Nature of Highly Branched Alkanes

Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, are generally considered the least reactive class of organic compounds.[1][2] This low reactivity is attributed to the strength and non-polar nature of their C-C and C-H bonds.[1][2] However, the introduction of branching into an alkane's carbon skeleton brings about significant changes in its physical and chemical properties. Highly branched alkanes are thermodynamically more stable than their linear isomers.[3][4][5] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[3] This increased stability is a key factor influencing their reactivity in various chemical transformations.

Factors Influencing the Reactivity of Highly Branched Alkanes

Several key factors contribute to the distinct reactivity patterns observed in highly branched alkanes:

-

Carbocation and Radical Stability: A cornerstone of understanding the reactivity of branched alkanes is the stability of the intermediate carbocations and free radicals formed during reactions. Tertiary carbocations and radicals, which are formed at the branching points, are significantly more stable than their secondary and primary counterparts.[6][7][8] This stability is attributed to hyperconjugation and inductive effects, where adjacent alkyl groups donate electron density to the electron-deficient center.[8][9]

-

Bond Dissociation Energies (BDEs): The strength of a C-H bond is a critical determinant of its reactivity, particularly in free-radical reactions. The energy required to break a C-H bond homolytically is known as the bond dissociation energy (BDE). In branched alkanes, tertiary C-H bonds have lower BDEs compared to secondary and primary C-H bonds, making them more susceptible to abstraction by radicals.[10][11][12] This trend is a direct consequence of the increased stability of the resulting tertiary radical.

-

Steric Hindrance: The bulky nature of the alkyl groups in highly branched alkanes can create steric hindrance, which can impede the approach of reagents to certain reaction sites.[13] While this can sometimes decrease the overall reaction rate, it can also lead to increased selectivity in some reactions.

Key Reactions of Highly Branched Alkanes

Highly branched alkanes participate in several important classes of reactions, each with distinct mechanisms and outcomes.

Free-radical halogenation is a characteristic reaction of alkanes where a hydrogen atom is replaced by a halogen (typically chlorine or bromine) upon initiation by UV light or heat.[14][15] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[16][17]

Due to the lower C-H bond dissociation energy of tertiary hydrogens, halogenation of highly branched alkanes is highly regioselective. For instance, the light-induced chlorination of 2-methylpropane predominantly yields 2-chloro-2-methylpropane, the product of substitution at the tertiary carbon, despite the numerical superiority of primary hydrogens.[18][19] Bromination is even more selective than chlorination for the tertiary position due to the bromine radical being less reactive and therefore more sensitive to differences in C-H bond strengths.[18]

All alkanes undergo combustion, a highly exothermic reaction with oxygen to produce carbon dioxide and water.[3][20] This reaction is the basis for their use as fuels. Branched-chain alkanes have lower standard enthalpies of combustion (ΔcH⊖) than their straight-chain isomers, indicating they are more stable.[3][21] In practical applications, such as in internal combustion engines, the controlled combustion of highly branched alkanes is desirable as it leads to higher octane ratings and prevents "knocking."[21]

Pyrolysis, or cracking, is the thermal decomposition of alkanes at high temperatures in the absence of air to produce a mixture of smaller alkanes and alkenes.[22][23] This process is of immense importance in the petroleum industry for producing gasoline and other valuable petrochemicals.[22] The mechanism of pyrolysis involves the homolytic cleavage of C-C and C-H bonds to form free radicals, which then undergo a series of propagation steps including hydrogen abstraction and β-scission.

Isomerization reactions convert straight-chain alkanes into their more valuable branched isomers.[24] These processes are typically carried out in the presence of a platinum catalyst on an acidic support, such as a zeolite.[24][25] The mechanism involves the formation of carbocation intermediates, which can undergo rearrangement to form more stable, branched structures.[24][26] Low reaction temperatures favor the formation of highly branched isomers from a thermodynamic standpoint, though higher temperatures are often necessary to achieve a sufficient reaction rate.[24][27]

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of branched alkanes.

Table 1: Carbon-Hydrogen Bond Dissociation Energies (BDEs)

| Bond Type | Example Alkane | BDE (kcal/mol) |

| Primary (1°) | Ethane (CH₃-H) | 101.1 |

| Secondary (2°) | Propane (CH₃CH₂CH₂-H) | 99 |

| Tertiary (3°) | Isobutane ((CH₃)₃C-H) | 97 |

Note: These are representative values; actual BDEs can vary slightly depending on the specific molecular structure.[10][11]

Table 2: Relative Rates of Free-Radical Chlorination at Room Temperature

| C-H Bond Type | Relative Rate |

| Primary (1°) | 1 |

| Secondary (2°) | 3.9 |

| Tertiary (3°) | 5.2 |

These values indicate the relative reactivity of each type of C-H bond towards abstraction by a chlorine radical.

Experimental Protocols

Objective: To demonstrate the regioselectivity of free-radical bromination on a highly branched alkane.

Materials:

-

2,3-dimethylbutane

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) - Caution: Use in a well-ventilated fume hood.

-

Azobisisobutyronitrile (AIBN) - radical initiator

-

50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In the 50 mL round-bottom flask, combine 2,3-dimethylbutane (0.1 mol), N-bromosuccinimide (0.1 mol), and carbon tetrachloride (20 mL).

-

Add a catalytic amount of AIBN (approximately 0.002 mol).

-

Attach the reflux condenser and place the flask in the heating mantle on the magnetic stirrer.

-

Heat the mixture to a gentle reflux with stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on top.

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 20 mL) and then with water (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Analyze the product mixture by GC-MS to determine the relative amounts of the different brominated isomers. The major product is expected to be 2-bromo-2,3-dimethylbutane.

Visualizations

References

- 1. savemyexams.com [savemyexams.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkene Carbocation Stability | ChemTalk [chemistrytalk.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tutorchase.com [tutorchase.com]

- 14. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. Notes on Mechanism of Free Radical Halogenation of Alkanes [unacademy.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Alkane Reactivity [www2.chemistry.msu.edu]

- 20. Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 21. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2,2,5,5-Tetramethylheptane

Chemical and Physical Properties

While specific experimental data for 2,2,5,5-Tetramethylheptane is limited, some of its physical and chemical properties have been calculated and are available.

| Property | Value | Source |

| Molecular Formula | C11H24 | --INVALID-LINK-- |

| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |

| CAS Number | 61868-47-1 | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Autoignition Temperature | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Insoluble in water | Inferred from similar alkanes |

Hazard Identification and Classification

Given the absence of specific toxicity and hazard data for this compound, a precautionary approach is essential. Based on the data for similar C7-C11 alkanes, it is reasonable to assume the following potential hazards:

-

Flammability: As a C11 alkane, this compound should be considered a flammable liquid.[1][2][3] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.[2][3][4]

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation and dermatitis.[4][5]

-

Eye Irritation: May cause eye irritation upon contact.[4]

-

Inhalation Hazard: High concentrations of vapor may cause respiratory tract irritation, dizziness, drowsiness, and other central nervous system effects.[4][6]

The following table summarizes key safety data for structurally similar alkanes to provide a basis for risk assessment.

| Property | Heptane | Nonane | Decane | Undecane |

| Flash Point | -4 °C (24.8 °F)[7] | 31 °C (88 °F) | 46 °C (115 °F)[2] | 60 °C (140 °F)[8] |

| Boiling Point | 98 °C (208.4 °F)[7] | 151 °C (304 °F)[9] | 174 °C (345 °F) | 196 °C (385 °F) |

| Autoignition Temperature | 215 °C (419 °F)[7] | 205 °C (401 °F) | 210 °C (410 °F) | Data not available |

| LD50 Oral (rat) | > 5000 mg/kg | > 5000 mg/kg | > 5000 mg/kg | > 5000 mg/kg |

| LC50 Inhalation (rat) | 103 g/m³, 4h | 3200 ppm, 4h | Data not available | Data not available |

Handling and Storage

Safe handling and storage practices are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][11][12]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond containers when transferring material to prevent static electricity buildup.[11][12]

-

Avoid contact with skin and eyes.[13]

-

Avoid breathing vapors.[13]

-

Wear appropriate personal protective equipment (PPE).[14][15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

-

Store away from incompatible materials such as oxidizing agents.[4]

-

Do not store in areas with ignition sources.[16]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[15][17]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[14][15]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with organic vapor cartridges is recommended.[17]

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[18] Water spray may be ineffective but can be used to cool fire-exposed containers.

-

Specific Hazards: The vapor is heavier than air and may travel along the ground to a distant ignition source. Containers may explode when heated.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[19]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources.[20] Wear appropriate PPE.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[20]

Experimental Protocols

As no specific experimental protocols for safety testing of this compound were found, this section outlines general laboratory safety protocols for handling flammable and potentially hazardous chemicals. These protocols should be adapted to the specific requirements of any experiment involving this compound.

General Laboratory Safety Protocol:

-

Risk Assessment: Before any new experiment, conduct a thorough risk assessment that considers the hazards of all chemicals involved, the experimental conditions (temperature, pressure), and the potential for unexpected reactions.

-

Standard Operating Procedure (SOP): Develop a detailed SOP for the experiment, including step-by-step instructions, safety precautions, required PPE, and emergency procedures.[21]

-

Fume Hood Usage: Conduct all manipulations of this compound and other volatile chemicals inside a properly functioning chemical fume hood with the sash at the lowest practical height.[22]

-

Chemical Storage and Segregation: Ensure all chemicals are stored in their designated locations and are segregated from incompatible materials.[23]

-

Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and regulatory guidelines.

-

Emergency Preparedness: Know the location and proper use of all safety equipment, including fire extinguishers, safety showers, eyewash stations, and spill kits.[24]

-

Working Alone: Avoid working alone in the laboratory, especially when conducting hazardous procedures.[25]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Logical flow of an emergency response plan.

References

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com [carlroth.com]

- 4. agilent.com [agilent.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. carlroth.com [carlroth.com]

- 7. westliberty.edu [westliberty.edu]

- 8. fishersci.dk [fishersci.dk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 11. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 12. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 13. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. blog.storemasta.com.au [blog.storemasta.com.au]

- 16. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]

- 17. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]

- 18. hazmatnation.com [hazmatnation.com]

- 19. phoenix.gov [phoenix.gov]

- 20. actenviro.com [actenviro.com]

- 21. sfasu.edu [sfasu.edu]

- 22. cce.caltech.edu [cce.caltech.edu]

- 23. blog.storemasta.com.au [blog.storemasta.com.au]

- 24. ehs.okstate.edu [ehs.okstate.edu]

- 25. safety.fsu.edu [safety.fsu.edu]

Methodological & Application

Use of 2,2,5,5-Tetramethylheptane as a nonpolar solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethylheptane is a highly branched aliphatic hydrocarbon. Its structure, characterized by quaternary carbon atoms, results in a sterically hindered molecule with a compact and globular shape. These features bestow upon it properties characteristic of a nonpolar aprotic solvent. While theoretically a potential alternative to other alkane solvents like heptane or isooctane, a comprehensive review of scientific literature reveals a significant lack of documented applications for this compound as a solvent in chemical synthesis, drug development, or other research applications.

This document provides a summary of the available physicochemical data for this compound. However, due to the absence of published experimental work detailing its use as a solvent, specific application notes and detailed experimental protocols cannot be provided at this time. The information presented herein is intended to serve as a foundational reference for researchers considering this solvent for novel applications.

Physicochemical Properties

The properties of this compound are summarized in the table below. These data are compiled from established chemical databases.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2] |

| CAS Registry Number | 61868-47-1 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Not available | |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available | [2] |

| Flash Point | Not available | |

| Solubility in Water | Expected to be very low | |

| Enthalpy of Combustion | -7407.4 kJ/mol (liquid) | [3] |

Potential Applications as a Nonpolar Solvent

Based on its chemical structure as a highly branched alkane, this compound can be inferred to possess the following characteristics as a nonpolar solvent:

-

Low Polarity: Suitable for dissolving nonpolar and weakly polar organic compounds.

-

Aprotic Nature: Lacks acidic protons, making it inert in reactions involving strong bases.

-

Chemical Inertness: The absence of functional groups and the sterically hindered nature of the C-H bonds suggest high stability and low reactivity.

-

Potential for Low Freezing Point: The irregular, globular structure may disrupt crystal lattice formation, potentially leading to a low freezing point.

Given these properties, this compound could theoretically be explored as a solvent in the following areas:

-

Organic Synthesis: As a medium for reactions involving nonpolar reagents, such as certain polymerizations, organometallic reactions, or reactions sensitive to protic solvents.

-

Extractions: As a potential solvent for the extraction of nonpolar natural products or for liquid-liquid extractions.

-

Chromatography: As a component of the mobile phase in normal-phase chromatography.

-